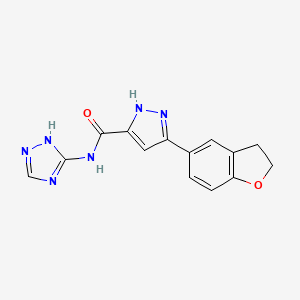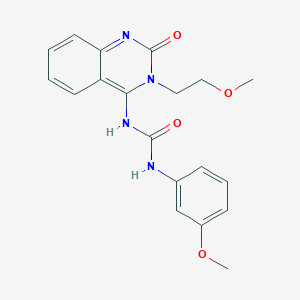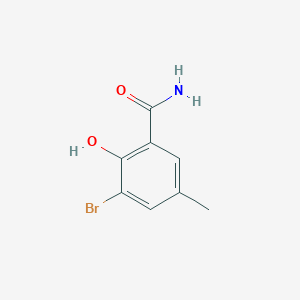
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the introduction of the triazole and pyrazole rings through various coupling reactions. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles. The reaction conditions often require controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.
Wissenschaftliche Forschungsanwendungen
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.
Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is evaluated for its potential therapeutic applications, including its ability to modulate specific biological pathways and its efficacy in treating various diseases.
Industry: Its unique properties make it a candidate for use in industrial processes, such as the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide include other molecules that feature benzofuran, triazole, and pyrazole rings. Examples include:
- 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide
- 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and rings, which confer unique reactivity and biological activity
Eigenschaften
Molekularformel |
C14H12N6O2 |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-1,2,4-triazol-5-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H12N6O2/c21-13(17-14-15-7-16-20-14)11-6-10(18-19-11)8-1-2-12-9(5-8)3-4-22-12/h1-2,5-7H,3-4H2,(H,18,19)(H2,15,16,17,20,21) |
InChI-Schlüssel |
VFZKBFNOQGGTPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NC4=NC=NN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14095636.png)
![(2S,3S,4S,5R)-6-[[(3S,4S,6aR,6bS,8aR,9S,10R,12aS,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B14095640.png)
![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095647.png)
![5'-(3-ethoxypropyl)-3'-(2-hydroxyphenyl)-1-methyl-1'H-spiro[indole-3,4'-pyrrolo[3,4-c]pyrazole]-2,6'(1H,5'H)-dione](/img/structure/B14095653.png)
![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095657.png)
![8-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14095665.png)
![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B14095666.png)


![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14095690.png)
![5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester](/img/structure/B14095694.png)
![2-[2-(Furan-2-yl)ethyl]-1-methyl-1,3-benzodiazole-4-carboxylic acid](/img/structure/B14095721.png)
![1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095727.png)
